molecular formula C10H11Br2NO B14061484 1-(3-Amino-5-(bromomethyl)phenyl)-2-bromopropan-1-one

1-(3-Amino-5-(bromomethyl)phenyl)-2-bromopropan-1-one

Cat. No.: B14061484
M. Wt: 321.01 g/mol
InChI Key: HNKVNPARTGFTRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Amino-5-(bromomethyl)phenyl)-2-bromopropan-1-one is an organic compound with a complex structure, characterized by the presence of amino, bromomethyl, and bromopropanone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-5-(bromomethyl)phenyl)-2-bromopropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by amination. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and amination processes. These processes are optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-5-(bromomethyl)phenyl)-2-bromopropan-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in dehalogenated products.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or thiols are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated ketones, while reduction can produce amino alcohols.

Scientific Research Applications

1-(3-Amino-5-(bromomethyl)phenyl)-2-bromopropan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-(bromomethyl)phenyl)-2-bromopropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and amino group play crucial roles in these interactions, potentially leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Amino-5-(chloromethyl)phenyl)-2-chloropropan-1-one
  • 1-(3-Amino-5-(fluoromethyl)phenyl)-2-fluoropropan-1-one
  • 1-(3-Amino-5-(iodomethyl)phenyl)-2-iodopropan-1-one

Uniqueness

1-(3-Amino-5-(bromomethyl)phenyl)-2-bromopropan-1-one is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atoms influence the compound’s chemical behavior, making it suitable for specific reactions and applications that its analogs may not be able to perform as effectively.

Properties

Molecular Formula

C10H11Br2NO

Molecular Weight

321.01 g/mol

IUPAC Name

1-[3-amino-5-(bromomethyl)phenyl]-2-bromopropan-1-one

InChI

InChI=1S/C10H11Br2NO/c1-6(12)10(14)8-2-7(5-11)3-9(13)4-8/h2-4,6H,5,13H2,1H3

InChI Key

HNKVNPARTGFTRC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=CC(=C1)CBr)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.